molecular formula C11H14N2O5S B13015272 1-((1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)pyrrolidine-3-carboxylic acid

1-((1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13015272
M. Wt: 286.31 g/mol
InChI Key: RWLUTGVHBPLPJG-UHFFFAOYSA-N
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Description

1-((1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring and a sulfonyl group attached to a dihydropyridinone moiety

Preparation Methods

The synthesis of 1-((1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyridinone moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the dihydropyridinone intermediate using sulfonyl chlorides in the presence of a base.

    Formation of the pyrrolidine ring: The final step involves the cyclization of the sulfonylated intermediate with a suitable amine to form the pyrrolidine ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-((1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-((1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator of specific enzymes, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-((1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

    (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid: This compound features a boronic acid group instead of a sulfonyl group.

    (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid: Similar to the previous compound but with the boronic acid group at a different position.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H14N2O5S

Molecular Weight

286.31 g/mol

IUPAC Name

1-(1-methyl-2-oxopyridin-3-yl)sulfonylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H14N2O5S/c1-12-5-2-3-9(10(12)14)19(17,18)13-6-4-8(7-13)11(15)16/h2-3,5,8H,4,6-7H2,1H3,(H,15,16)

InChI Key

RWLUTGVHBPLPJG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C(C1=O)S(=O)(=O)N2CCC(C2)C(=O)O

Origin of Product

United States

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